molecular formula C13H15NO3 B2837484 3-(Piperidine-1-carbonyl)benzoic acid CAS No. 194738-09-5

3-(Piperidine-1-carbonyl)benzoic acid

Cat. No.: B2837484
CAS No.: 194738-09-5
M. Wt: 233.267
InChI Key: DUWCZANZDLDVDP-UHFFFAOYSA-N
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Description

Contextualization of 3-(Piperidine-1-carbonyl)benzoic Acid within Contemporary Medicinal Chemistry and Organic Synthesis Research

This compound is a bifunctional organic molecule that has garnered attention within the fields of medicinal chemistry and organic synthesis. Its structure, which integrates a benzoic acid moiety with a piperidine (B6355638) ring via a stable amide linkage, positions it as a valuable molecular scaffold. In contemporary research, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The investigation of such compounds is often part of broader drug discovery programs that aim to generate libraries of structurally diverse molecules for screening against various biological targets. The synthesis of derivatives often involves coupling reactions with the carboxylic acid group or modifications to the piperidine ring, allowing for systematic exploration of the chemical space around this core structure.

Chemical Properties of this compound
IUPAC Name This compound
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS Number 304593-99-9

Rationale for Academic Investigation of Piperidine-Substituted Benzoic Acids

The academic and industrial interest in piperidine-substituted benzoic acids, such as this compound, is rooted in the proven pharmacological importance of its constituent chemical fragments. By combining these two well-established pharmacophores, researchers can explore novel structure-activity relationships (SAR) and develop new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govnih.gov It is a six-membered nitrogen-containing heterocycle found in numerous natural alkaloids and synthetic pharmaceuticals. acs.orgresearchgate.net The piperidine framework is present in over seventy commercialized drugs, including several blockbuster medications. researchgate.net Its prevalence is due to its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and improving physicochemical properties like solubility. Piperidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antihypertensive, and analgesic properties. acs.orgresearchgate.net This versatility makes the piperidine moiety a cornerstone in the design of novel therapeutic agents. nih.govresearchgate.net

The benzoic acid moiety is also a fundamental structural unit in a multitude of biologically active compounds. preprints.org Benzoic acid and its derivatives are known to possess a wide array of pharmacological effects, including anticancer and anti-inflammatory activities. preprints.orgresearchgate.net In drug design, the carboxylic acid group can act as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. Furthermore, the aromatic ring of benzoic acid can engage in hydrophobic and pi-stacking interactions. A series of benzoic acid derivatives have been synthesized and evaluated for various therapeutic purposes, such as influenza neuraminidase inhibitors and local anesthetics. acs.orgpharmacy180.comslideshare.net

Table of Exemplary Bioactivities of Piperidine and Benzoic Acid Derivatives:

Moiety Therapeutic Class Examples of Investigated Activities
Piperidine Anticancer Inhibition of tumor cell growth. nih.gov
CNS Modulators Treatment of neuropsychiatric and neurodegenerative diseases. nih.gov
Antiviral Inhibition of viral replication. acs.org
MAO Inhibitors Treatment for neurological disorders. acs.org
Benzoic Acid Anti-inflammatory Reduction of inflammation. researchgate.net
Anticancer Inhibition of cancer cell proliferation. preprints.org
Antiviral Inhibition of influenza neuraminidase. acs.org

The specific structure of this compound offers several advantageous features that make it an attractive scaffold for research and development.

Defined Three-Dimensional Geometry : The amide bond connecting the piperidine ring to the benzoic acid is conformationally restricted, providing a more rigid and predictable orientation of the two moieties relative to each other.

Dual Functionality : The molecule possesses two key functional groups available for further chemical modification: the carboxylic acid on the benzoic acid ring and the secondary amine functionality within the piperidine ring (if it were not part of the amide linkage, though the ring itself can be substituted). The carboxylic acid is a handle for forming esters or amides, while the piperidine ring can be further functionalized. This allows for the creation of a diverse library of derivatives.

Amide Linker : The amide group is a stable and common feature in many drugs. It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target.

These structural characteristics provide a robust framework for medicinal chemists to systematically modify the molecule and study the resulting effects on biological activity, a key process in the rational design of new drugs. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperidine-1-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWCZANZDLDVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Piperidine 1 Carbonyl Benzoic Acid and Its Analogues

Established Synthetic Pathways for the Core Structure of 3-(Piperidine-1-carbonyl)benzoic Acid

The construction of the this compound core structure is most commonly achieved through direct amidation reactions, often facilitated by the use of coupling agents to enhance reaction efficiency.

Amidation Reactions Involving Benzoic Acid Derivatives and Piperidine (B6355638)

The most direct and widely employed method for the synthesis of this compound is the amidation reaction between a suitable benzoic acid derivative and piperidine. This typically involves the activation of the carboxylic acid group at the 3-position of isophthalic acid (benzene-1,3-dicarboxylic acid) or its derivatives.

A common approach involves the selective activation of one carboxylic acid group while the other is protected, often as an ester. For instance, isophthalic acid monomethyl ester can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride, 3-(methoxycarbonyl)benzoyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with piperidine to yield methyl 3-(piperidine-1-carbonyl)benzoate. Subsequent hydrolysis of the methyl ester under basic or acidic conditions affords the desired this compound.

Alternatively, direct reaction of 3-carboxybenzoyl chloride with piperidine can be employed, though careful control of stoichiometry is required to favor mono-amidation. The use of a base, such as pyridine (B92270) or triethylamine (B128534), is typically necessary to neutralize the hydrochloric acid byproduct generated during the reaction.

Table 1: Amidation Reactions for this compound Synthesis
Starting MaterialReagentsIntermediateFinal Product
Isophthalic acid monomethyl ester1. SOCl₂ or (COCl)₂ 2. Piperidine, Base 3. H₃O⁺ or OH⁻Methyl 3-(piperidine-1-carbonyl)benzoateThis compound
3-Carboxybenzoyl chloridePiperidine, Base-This compound

Utilization of Coupling Reagents in Amide Bond Formation (e.g., HATU, BOP-Cl)

To circumvent the often harsh conditions associated with acyl chloride formation, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, rendering it susceptible to nucleophilic attack by the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent commonly used in peptide synthesis that can be readily applied to the synthesis of this compound. researchgate.net In a typical procedure, isophthalic acid monomethyl ester is treated with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in an aprotic solvent like dimethylformamide (DMF). This generates a highly reactive O-acylisourea intermediate, which is then readily attacked by piperidine to form the amide bond. The subsequent ester hydrolysis yields the final product.

BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is another effective coupling reagent for amide bond formation, particularly with sterically hindered or sensitive substrates. organic-chemistry.org The reaction mechanism involves the formation of a phosphinic mixed anhydride (B1165640) with the carboxylic acid, which then reacts with piperidine. Similar to HATU, the reaction is typically carried out in the presence of a base to neutralize the generated acid.

The use of these coupling reagents offers several advantages, including high yields, mild reaction conditions, and a reduction in side reactions, making them valuable tools in the synthesis of this compound and its derivatives.

Table 2: Coupling Reagents in the Synthesis of this compound
Coupling ReagentActivating SpeciesTypical BaseAdvantages
HATUO-acylisoureaDIPEA, TEAHigh efficiency, mild conditions, fast reaction times
BOP-ClPhosphinic mixed anhydrideDIPEA, TEAEffective for hindered substrates, reduced racemization in chiral compounds

Reaction of Benzoic Acid Derivatives with Piperidine and Carbonylating Agents

Carbonylating agents can be employed to form the amide bond in a one-pot fashion from a benzoic acid derivative and piperidine. For example, palladium-catalyzed carbonylation reactions using carbon monoxide (CO) as the carbonyl source have been developed for the synthesis of benzamides from aryl halides. rsc.org In a potential synthetic route, 3-bromobenzoic acid could be subjected to a palladium-catalyzed aminocarbonylation with piperidine. This method, while powerful, often requires specialized equipment to handle the gaseous carbon monoxide.

Application of Phosgene (B1210022) in Synthesis of Piperidine-1-carbonylamino Groups

Phosgene (COCl₂) and its safer solid equivalent, triphosgene, are highly reactive reagents that can be used to synthesize carbamoyl (B1232498) chlorides. nih.gov Piperidine can be reacted with phosgene to form piperidine-1-carbonyl chloride. This intermediate can then react with a suitable aromatic nucleophile, such as the deprotonated form of 3-aminobenzoic acid, to form a urea (B33335) linkage, resulting in a compound related to the target structure. However, the high toxicity of phosgene limits its widespread use in laboratory settings. A more common application of phosgene is in the dealkylation of tertiary amines to form carbamoyl chlorides, which can then be used to synthesize unsymmetrical ureas. nih.gov

Synthesis of Structurally Related Piperidine-Benzamide and Benzoic Acid Derivatives

The synthetic methodologies described for this compound can be adapted to prepare its isomeric and positional analogues.

Preparation of Isomeric and Positional Analogues (e.g., 2-(Piperidine-1-carbonylamino)benzoic Acid, o-(Piperidinocarbonyl)benzoic Acid)

o-(Piperidinocarbonyl)benzoic Acid (2-(Piperidine-1-carbonyl)benzoic acid)) can be synthesized from phthalic anhydride. The anhydride is first opened by reaction with piperidine to form the corresponding mono-amide, which is also a carboxylic acid. This reaction is typically carried out under mild conditions, often without the need for a catalyst.

2-(Piperidine-1-carbonylamino)benzoic Acid can be prepared from isatoic anhydride. Reaction of isatoic anhydride with piperidine leads to the formation of the corresponding anthranilamide derivative. google.com This reaction proceeds via nucleophilic attack of piperidine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired product.

Table 3: Synthesis of Isomeric and Positional Analogues
Target CompoundStarting MaterialKey Reaction
o-(Piperidinocarbonyl)benzoic AcidPhthalic anhydrideRing-opening amidation
2-(Piperidine-1-carbonylamino)benzoic AcidIsatoic anhydrideRing-opening amidation with decarboxylation

Incorporation of Substituted Piperidine Moieties (e.g., 3-(4-((Tert-butoxycarbonyl)amino)piperidine-1-carbonyl)benzoic Acid)

The synthesis of analogues featuring substituted piperidine rings, such as 3-(4-((tert-butoxycarbonyl)amino)piperidine-1-carbonyl)benzoic acid, often begins with commercially available or readily synthesized piperidine derivatives. A common strategy involves the acylation of a substituted piperidine with a benzoic acid derivative. For instance, the synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid serves as a useful intermediate for more complex molecules. google.comgoogle.com One approach to creating such compounds is through the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyl lithium reagent, followed by reaction with carbon dioxide to introduce the carboxylic acid group. google.com

Another method involves the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, which are considered novel heterocyclic amino acids. nih.gov The process starts with the conversion of piperidine-4-carboxylic acid or its chiral isomers into β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal. nih.gov The synthesis of orthogonally protected Cα,Cα-disubstituted amino acid analogues of lysine, such as 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, has also been developed, highlighting methods for creating complex substituted piperidines. orgsyn.org

Derivatization with Fluoro-Substituted Phenyl Rings (e.g., 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic Acid)

Introducing fluorine atoms into the phenyl ring of benzoic acid analogues can significantly alter their biological properties. The synthesis of compounds like 3-fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid typically involves the reaction of a fluoro-substituted aminobenzoic acid with a piperidine derivative. For example, new hydrazones of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimicrobial activity. rjptonline.org

The synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate demonstrates a method for creating chiral fluorinated piperidine building blocks. chemicalbook.com This synthesis can proceed from tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate via catalytic hydrogenation. chemicalbook.com These fluorinated piperidines can then be coupled with benzoic acid derivatives to yield the target compounds.

Synthesis of Piperidine-Substituted Ethoxy Benzoic Acid Analogues

The preparation of piperidine-substituted ethoxy benzoic acid analogues often involves nucleophilic substitution reactions. For instance, 4-(2-piperidinoethoxy)benzoic acid hydrochloride has been synthesized by reacting a suitable phenol (B47542) with a piperidinoethyl halide, followed by hydrolysis of the resulting ester. google.com One method involves reacting methyl 4-hydroxybenzoate (B8730719) with 1-(2-chloroethyl)piperidine, followed by saponification of the ester to yield the carboxylic acid. google.com Another approach involves refluxing the aqueous phase of an extraction containing the methyl ester of 4-(2-piperidinoethoxy)benzoic acid to induce hydrolysis. google.com

The synthesis of pyrrolidine (B122466) and piperidine substituted ethoxy chalcones has also been explored for their potential as anticancer agents, highlighting the utility of the piperidinoethoxy moiety in medicinal chemistry. researchgate.net

Preparation of Benzylpiperidine and Benzylpiperazine Derivatives Bearing Benzoic Acid Moieties

The synthesis of benzylpiperidine and benzylpiperazine derivatives linked to benzoic acid moieties is a common strategy in drug discovery. unisi.itnih.gov These compounds are often prepared through amide bond formation between a benzylpiperidine or benzylpiperazine and a benzoic acid derivative. unisi.it Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are employed as condensing agents for this purpose. unisi.it

For benzylpiperazine derivatives, a typical synthesis might involve reacting a substituted benzylpiperazine with a benzoic acid chloride or using a coupling agent. google.com For example, 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamoyl)piperazine can be prepared by reacting 2,4-dichlorocinnamic acid with N-(4-chlorobenzyl)piperazine. google.com Subsequent reduction of the amide can yield the corresponding benzylpiperazine derivative. google.com

Synthetic Routes for Hydrazone Compounds with Piperidine-Benzoic Acid Functionality

Hydrazone derivatives incorporating a piperidine-benzoic acid scaffold have attracted interest due to their biological activities. rjptonline.orgresearchgate.netnih.govrjptonline.orgnih.gov The general synthetic route involves the condensation of a hydrazide with an appropriate aldehyde or ketone. researchgate.net

Specifically, a piperidine-benzoic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. researchgate.net This hydrazide is then reacted with a substituted aldehyde or ketone, often in the presence of a catalytic amount of acid, to yield the final hydrazone product. researchgate.net For example, 4-piperidin-1-yl-benzoic acid can be converted to its hydrazide, which is then condensed with various aldehydes or ketones to produce a series of hydrazones. researchgate.net

Stereoselective Synthesis Approaches for Piperidine-Containing Benzoic Acid Analogues

Achieving stereoselectivity in the synthesis of piperidine-containing benzoic acid analogues is critical, as the biological activity of chiral molecules often depends on their specific stereochemistry. thieme-connect.com Various strategies have been developed to control the stereochemistry of the piperidine ring.

One approach is the use of chiral catalysts in C-H functionalization reactions. d-nb.infonih.gov For instance, rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes have been employed for the site-selective and stereoselective synthesis of piperidine analogues. d-nb.infonih.gov The choice of catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to specific positions (C2, C3, or C4) with high diastereoselectivity and enantioselectivity. d-nb.infonih.gov

Another strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids. whiterose.ac.uk Enantiomerically pure substituted piperidine derivatives can be prepared from amino acids using organozinc chemistry. whiterose.ac.uk Additionally, intramolecular cyclization reactions of appropriately configured precursors can lead to the stereoselective formation of the piperidine ring. nih.gov For example, acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been reported. nih.gov Hydrogen borrowing catalysis using iridium(III) complexes also enables the stereoselective synthesis of substituted piperidines. nih.gov

Purification and Isolation Techniques for Synthetic Products in Research

The purification and isolation of synthesized this compound and its analogues are essential steps to obtain compounds of high purity for characterization and further studies. A variety of standard laboratory techniques are employed for this purpose.

Crystallization is a widely used method for purifying solid compounds. youtube.com Benzoic acid and its derivatives, being crystalline solids, are often purified by recrystallization from a suitable solvent system. youtube.com The principle relies on the difference in solubility of the compound and impurities in a solvent at different temperatures. youtube.com For benzoic acid, dissolving the crude product in hot water, followed by filtration of insoluble impurities and subsequent cooling to induce crystallization, is a common procedure. youtube.com

Chromatography is another powerful purification technique. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system, is frequently used to separate the desired product from byproducts and unreacted starting materials. google.com The choice of eluent is crucial and is often determined by thin-layer chromatography (TLC) analysis. researchgate.net

Extraction is used to separate the product based on its solubility and acid-base properties. For instance, a synthesized ester product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. google.com

Filtration is a basic but essential technique used to separate solid products from a liquid phase, such as after crystallization or precipitation. youtube.comgoogle.com The collected solid can then be washed with a cold solvent to remove residual impurities. youtube.com

For compounds that are salts, such as hydrochlorides, purification can be achieved by crystallization from a suitable solvent, followed by filtration and drying. google.com In some cases, the purification process may involve converting the product to a salt to facilitate its isolation and purification, followed by neutralization to obtain the free base or acid. google.com

Biological Activity and Pharmacological Potential of 3 Piperidine 1 Carbonyl Benzoic Acid and Its Analogues

Exploration of Antimicrobial Properties

The antimicrobial potential of compounds structurally related to 3-(piperidine-1-carbonyl)benzoic acid has been an area of significant research interest. The core components of this molecule, namely the piperidine (B6355638) and benzoic acid moieties, are known to be present in various compounds exhibiting antimicrobial effects. researchgate.netnih.gov

Derivatives of piperidine have demonstrated a range of antimicrobial activities. For instance, certain piperidine compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Some synthesized piperidine derivatives exhibited inhibitory activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and the fungus Candida albicans. researchgate.net In one study, piperidine itself showed a notable anti-Vibrio effect against several Vibrio species, including multidrug-resistant strains. nih.gov

Similarly, benzoic acid and its derivatives are recognized for their antimicrobial properties. mdpi.com The effectiveness of phenolic acids, which include benzoic acid derivatives, has been demonstrated against various bacteria, including both native and drug-resistant strains of Staphylococcus epidermidis and Staphylococcus aureus. mdpi.com The antimicrobial efficacy of these compounds is influenced by their chemical structure. mdpi.com

A study on newly synthesized 4-piperidin-1-yl-benzoic acid hydrazide derivatives, which share a similar structural backbone, revealed moderate to good antimicrobial activity against several bacterial species and Candida albicans. researchgate.net This suggests that the combination of the piperidine ring and the benzoic acid framework can lead to compounds with significant antimicrobial potential.

Table 1: Antimicrobial Activity of Selected Piperidine and Benzoic Acid Derivatives

Compound/Derivative Target Microorganism(s) Observed Effect Reference(s)
Piperidine Derivatives Gram-positive and Gram-negative bacteria Growth inhibition nih.gov
4-Piperidin-1-yl-benzoic acid hydrazide derivatives Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans Moderate to good antimicrobial activity researchgate.net
Piperidine Vibrio species (including MDR strains) Bactericidal activity nih.gov
Phenolic Acids (including benzoic acid derivatives) Staphylococcus epidermidis, Staphylococcus aureus (native and drug-resistant strains) Antimicrobial efficacy mdpi.com

Investigation of Anticancer Activity

The potential of piperidine and benzoic acid derivatives as anticancer agents has been extensively explored. nih.govnih.gov These structural motifs are found in numerous compounds that exhibit cytotoxic effects against various cancer cell lines. nih.govpreprints.org

Piperidine and its analogues have been reported to induce apoptosis in cancer cells through the activation of several molecular pathways. nih.gov The anticancer activity of piperidine-containing compounds has been observed against breast cancer, ovarian cancer, prostate cancer, and lung cancer. nih.gov For example, novel benzoxazole-appended piperidine derivatives have shown considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Benzoic acid derivatives also represent a significant class of compounds with anticancer potential. nih.govresearchgate.net They can serve as a scaffold for the synthesis of potent, biologically active compounds that can target various mechanisms involved in cancer progression. nih.gov Synthetic derivatives of benzoic acid have been a focus of research to develop more efficient treatments for cancer patients. nih.gov

The conjugation of these two moieties in compounds like this compound suggests a promising avenue for the development of novel anticancer agents. The specific substitution patterns on both the piperidine and benzoic acid rings can significantly influence the anticancer potency and selectivity.

Table 2: Anticancer Activity of Selected Piperidine and Benzoic Acid Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism of Action/Observed Effect Reference(s)
Piperidine and its analogues Various (Breast, Ovarian, Prostate, Lung) Activation of apoptotic pathways nih.gov
Benzoxazole-appended piperidine derivatives MCF-7, MDA-MB-231 (Breast) Antiproliferative activity nih.gov
Benzoic acid derivatives Various Anticancer potential through various molecular pathways nih.govresearchgate.net
Synthetic curcuminoid EF24 (a piperidin-4-one derivative) Pancreatic carcinoma models Antiproliferative, antimigratory, and antiangiogenic activities mdpi.comresearchgate.net

Anti-inflammatory and Antioxidant Research

Research into the anti-inflammatory and antioxidant properties of compounds containing piperidine and benzoic acid scaffolds has revealed significant potential. Both moieties are integral to various natural and synthetic compounds that exhibit these biological activities. researchgate.netnih.gov

Derivatives of benzoic acid have been investigated for their anti-inflammatory effects. For instance, a synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated the ability to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, hypothetically through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Another study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid isolated from Myrsine seguinii showed anti-inflammatory activity, highlighting the importance of the carboxylic acid group for this effect. nih.gov

The antioxidant capacity of benzoic acid derivatives has also been documented. nih.gov Certain derivatives have shown significant antioxidant potential in DPPH assays. nih.gov Similarly, piperidine-containing compounds have been reviewed for their antioxidant profiles, with various derivatives exhibiting potent radical scavenging activity. researchgate.net The antioxidant potential of piperidine derivatives can be attributed to their ability to donate a hydrogen atom or an electron to free radicals. researchgate.net The combination of these two pharmacophores in a single molecule, as seen in this compound, suggests a basis for the development of novel anti-inflammatory and antioxidant agents. researchgate.net

Table 3: Anti-inflammatory and Antioxidant Activity of Related Compounds

Compound/Derivative Biological Activity Model/Assay Key Findings Reference(s)
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Anti-inflammatory LPS-induced rat model Significantly reduced inflammatory parameters. nih.gov
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid Anti-inflammatory In vivo models The carboxylic acid moiety was crucial for activity. nih.gov
Benzoic acid derivatives Antioxidant DPPH assay Showed significant antioxidant capacities. nih.gov
Piperidine derivatives Antioxidant Various assays (DPPH, lipid peroxidation) Exhibited potent antioxidant and radical scavenging activity. researchgate.net

Enzyme Modulation and Cellular Signaling Pathway Interactions

The eukaryotic translation initiation factor 4E (eIF4E) and its interacting partner eIF4G are crucial for the initiation of cap-dependent translation, a process often dysregulated in cancer. nih.govnih.gov The development of small molecules that inhibit the eIF4E-eIF4G interaction is a promising strategy for cancer therapy. nih.govresearchgate.net

A notable inhibitor of this interaction is 4EGI-1. nih.gov This compound binds to eIF4E and disrupts its association with eIF4G, leading to the inhibition of cap-dependent translation. nih.govresearchgate.net 4EGI-1 has been shown to inhibit the cellular expression of oncogenic proteins and exhibits activity against multiple cancer cell lines. nih.gov The identification of 4EGI-1 has provided a valuable tool for studying translational control. nih.gov

Analogues and mimetics of 4EGI-1 have been synthesized to improve its potency and pharmacological properties. nih.gov Research in this area has led to the discovery of novel hydrazinyl thiazole (B1198619) derivatives that act as potent disruptors of the eIF4E-eIF4G interaction. bioworld.com One such compound demonstrated lower IC50 values against several cancer cell lines compared to 4EGI-1 and induced apoptosis in HepG2 cells. bioworld.com This compound was also shown to modulate the Ras/MAPK/eIF4E signaling pathway. bioworld.com

Table 4: Activity of eIF4E-eIF4G Interaction Inhibitors

Compound Target Cancer Cell Lines IC50 Values (µM) Key Findings Reference(s)
4EGI-1 Multiple cancer cell lines Not specified in provided abstracts Disrupts eIF4E/eIF4G association, inhibits cap-dependent translation. nih.govnih.gov
Novel hydrazinyl thiazole derivative [I] A549, HeLa, HepG2, MCF-7 4.59, 2.69, 2.22, 3.45 More potent than 4EGI-1; induces apoptosis; modulates Ras/MAPK/eIF4E pathway. bioworld.com

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory properties. ub.eduresearchgate.net Inhibition of sEH increases the levels of EETs, making it a therapeutic target for inflammatory diseases. ub.eduescholarship.org

A variety of potent sEH inhibitors have been developed, many of which are urea (B33335) and amide-based compounds. nih.gov These inhibitors function by fitting into the catalytic pocket of the enzyme. nih.gov For example, 2-(piperidin-4-yl)acetamides have been identified as potent sEH inhibitors with anti-inflammatory activity. ub.edu These compounds were designed to have improved pharmacokinetic properties compared to earlier generations of inhibitors. ub.edu

Research has also focused on developing sEH inhibitors with enhanced metabolic stability and bioavailability. nih.gov One such example is trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid, which demonstrated improved properties. nih.gov The development of sEH inhibitors represents a promising therapeutic strategy for a range of diseases. nih.gov

Table 5: Examples of Soluble Epoxide Hydrolase (sEH) Inhibitors

Inhibitor Class/Compound Structural Features Therapeutic Potential Reference(s)
Urea and Amide-based inhibitors Contain urea or amide functional groups that interact with the sEH catalytic site. Treatment of cardiovascular, central nervous system, and metabolic diseases. nih.govnih.gov
2-(Piperidin-4-yl)acetamides Benzohomoadamantane-based amides. Treatment of pain and inflammatory diseases. ub.edu
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid Adamantanyl urea and benzoic acid moieties. Improved metabolic stability and bioavailability. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govphyschemres.org Piperidine-containing compounds have been extensively investigated as AChE inhibitors. nih.govnih.gov

The structure of the well-known AChE inhibitor, donepezil, features a benzylpiperidine moiety that binds to the catalytic anionic site (CAS) of the enzyme. nih.gov This has inspired the design of numerous other piperidine-based AChE inhibitors. nih.gov For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov

Hybrid molecules incorporating a piperidine ring have also shown promise. A study on piperidinyl-quinoline acylhydrazones identified potent and selective inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov The piperidine ring in these compounds was found to be involved in crucial interactions within the active site of the enzymes. nih.gov These findings underscore the importance of the piperidine scaffold in the design of effective cholinesterase inhibitors for potential use in neurodegenerative disorders. nih.govresearchgate.net

Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound Series Lead Compound Example IC50 Value (µM) for AChE Key Structural Features Reference(s)
Piperidinyl-quinoline acylhydrazones Compound 8c 5.3 ± 0.51 Quinoline, piperidine, and acyl hydrazone fragments nih.gov
N-(2-(piperidine-1-yl)ethyl)benzamide derivatives Not specified Not specified Benzamide derivatives with a piperidine core nih.gov

Receptor Interaction Studies of Piperidine-Benzoic Acid Compounds

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of central nervous system disorders, pain, and cancer. semanticscholar.org Many sigma-1 receptor ligands feature a piperidine or piperazine (B1678402) scaffold. biointerfaceresearch.comrsc.org Structure-activity relationship studies have shown that the nature and position of substituents on the piperidine ring, as well as the linker connecting it to other parts of the molecule, significantly influence binding affinity. benthamscience.com

For example, in a series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for sigma-1 receptor interaction. benthamscience.com In another series of N-benzylpiperidine derivatives, high affinity for the sigma-1 receptor was observed, with some compounds exhibiting sub-nanomolar Ki values. researchgate.net The replacement of a piperazine ring with a piperidine moiety can also significantly impact sigma-1 receptor affinity. jocpr.com

Table 2: Sigma-1 Receptor Binding Affinity of Selected Piperidine Derivatives
CompoundScaffoldSigma-1 Ki (nM)Sigma-2 Ki (nM)
Compound 5Piperidine derivative3.641531
Compound 11Piperidine derivative4.4167.9
Compound 12a (AD353)N-methyl piperidine0.54>10000
Compound 11a (AD409)Piperazine derivative108105

The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars and is involved in inflammatory responses. academicjournals.org Consequently, P2Y14 receptor antagonists are being investigated as potential treatments for inflammatory conditions such as asthma and pain. academicjournals.org A number of potent and selective P2Y14 receptor antagonists incorporate a piperidine-benzoic acid scaffold.

Structure-activity relationship studies have been conducted on a series of zwitterionic biaryl P2Y14 receptor antagonists. nih.gov These studies have explored modifications to the piperidine ring and the central benzoic acid core. For instance, bicyclic-substituted piperidine ring derivatives have been shown to preserve or even enhance affinity for the P2Y14 receptor. nih.gov In one study, a quinuclidine (B89598) derivative, which can be considered a rigidified piperidine analogue, exhibited an IC50 of approximately 20 nM. nih.gov Further research has focused on removing the zwitterionic character of these compounds to improve their drug-like properties, leading to the development of potent neutral analogues. scispace.comnih.gov

Table 3: P2Y14 Receptor Antagonism of Piperidine-Containing Compounds
CompoundModificationhP2Y14R IC50 (nM)
1 (PPTN)Piperidine6.4
17 (MRS4608)Quinuclidine~20
15 (MRS4738)(S,S,S) 2-azanorbornane2.1
34Isoquinuclidine15.6
30Isonortropanol21.3

The serotonin (B10506) 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative and psychiatric disorders. Many 5-HT6 receptor ligands are based on a piperidine or piperazine core connected to an aromatic or heteroaromatic moiety, often via a sulfonyl or carboxamide linker.

Quantitative structure-activity relationship (QSAR) studies on indolyl- and piperidinyl-sulphonamide derivatives have highlighted the importance of specific structural features for 5-HT6 receptor binding affinity. In a series of multifunctional ligands, compounds with a piperidine linker showed affinities for the 5-HT6 receptor in the nanomolar range. The length of the linker between the piperidine ring and other parts of the molecule has been shown to be a critical determinant of potency.

Table 4: Serotonin 5-HT6 Receptor Binding Affinity of Piperidine Derivatives
CompoundScaffold5-HT6R Ki (nM)
Compound 7Benzimidazole-piperidine9
Compound 10Benzimidazole-piperidine25
Compound 14Piperidine-based22
Compound 12Piperidine-based598

Broad Spectrum Biological Evaluation of Related Compounds

The piperidine ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and cytotoxic effects.

Several studies have investigated the antimicrobial properties of piperidine derivatives. For example, certain 2-substituted piperidine derivatives have demonstrated activity against Mycobacterium tuberculosis. Other studies have reported the antibacterial and antifungal activities of various N-substituted piperidine derivatives against a range of pathogens. nih.govbiointerfaceresearch.com

The antioxidant potential of piperidine-containing compounds has also been explored. researchgate.net Both naturally occurring piperidines, such as piperine, and synthetic derivatives have been shown to scavenge free radicals. researchgate.net For instance, a study on six novel piperidine derivatives found that they all exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml in a DPPH scavenging assay. scispace.com

Furthermore, some piperidine amides have been evaluated for their cytotoxic activity against various cancer cell lines. In one study, synthetic piperidine amides showed better cytotoxic activity against a multidrug-resistant cancer cell line compared to their natural product counterparts.

Structure Activity Relationship Sar Studies of 3 Piperidine 1 Carbonyl Benzoic Acid Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring is a common scaffold in many pharmaceuticals, and its substitution pattern significantly influences the biological activity of the parent compound. researchgate.net The introduction of substituents on the piperidine ring can alter the molecule's size, shape, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

Research has shown that the position, nature, and stereochemistry of substituents on the piperidine ring can dramatically affect the pharmacological properties of derivatives. For instance, in a series of monoamine transporter inhibitors, the stereochemistry of substitutions at the 3- and 4-positions of the piperidine ring determined the selectivity for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.govresearchgate.net Specifically, (-)-cis analogues showed a preference for dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers were more selective for the serotonin transporter. nih.govresearchgate.net

Furthermore, the addition of substituents can enhance the aqueous solubility of piperidine-containing compounds, a desirable property for drug candidates. thieme-connect.com For example, introducing a substituent at the 2-position of the piperidine ring was found to improve the water solubility of certain antiviral agents. thieme-connect.com The presence of a methyl group on the piperidine ring, and its position, has also been shown to be a key determinant of anticancer activity in some sulfonamides. ajchem-a.com

The nature of the substituent also plays a vital role. Studies on fatty acid amide hydrolase (FAAH) inhibitors, which often feature a piperidine core, have demonstrated that different substituents on the piperidine ring can modulate potency and selectivity. nih.gov These findings highlight the importance of a systematic exploration of the chemical space around the piperidine ring to optimize the therapeutic potential of 3-(piperidine-1-carbonyl)benzoic acid derivatives.

Table 1: Effect of Piperidine Ring Substitutions on Biological Activity

Compound Series Substitution Pattern Observed Biological Effect
Monoamine Transporter Inhibitors 3,4-disubstituted piperidines Stereochemistry dictates transporter selectivity (DAT/NET vs. SERT) nih.govresearchgate.net
Antiviral Agents 2-substituted piperidines Enhanced aqueous solubility thieme-connect.com
Anticancer Sulfonamides Methyl-substituted piperidines Position of methyl group influences antitumor activity ajchem-a.com
FAAH Inhibitors Various substitutions Modulates potency and selectivity nih.gov

Influence of Modifications to the Benzoic Acid Moiety on Pharmacological Profiles

Modifications to the benzoic acid moiety of this compound can profoundly impact the pharmacological profile of its derivatives. The electronic properties, steric bulk, and hydrogen bonding capabilities of substituents on the aromatic ring are key factors that govern interactions with biological targets.

For instance, in the development of P2Y14 receptor antagonists, the substitution pattern on the benzoic acid core was found to be critical for activity. A series of 3-sulfonamido benzoic acid derivatives were identified as promising antagonists for acute lung injury. researchgate.net The nature and position of the substituent on the benzoic acid ring influenced the potency and selectivity of these compounds.

Similarly, in the design of tyrosinase inhibitors, derivatives of benzoic acid coupled with piperidine showed that the substitution pattern on the benzoic acid ring was crucial for inhibitory activity. nih.gov The presence of specific substituents could enhance the binding affinity to the enzyme's active site.

The carboxylic acid group itself is a key functional group that can participate in hydrogen bonding and ionic interactions. Its replacement with bioisosteres, such as tetrazoles or other acidic groups, can alter the compound's acidity, metabolic stability, and cell permeability, thereby modulating its pharmacological properties. The pi-electron system of the aromatic ring can also engage in pi-pi stacking or cation-pi interactions with the target protein, and substituents can modulate the electron density of the ring, affecting these interactions. iomcworld.com

Table 2: Impact of Benzoic Acid Moiety Modifications on Pharmacological Profiles

Compound Series Modification on Benzoic Acid Moiety Observed Pharmacological Effect
P2Y14R Antagonists 3-Sulfonamido substitution Potent and selective antagonism researchgate.net
Tyrosinase Inhibitors Various substitutions Modulation of inhibitory activity nih.gov
General Benzoic Acid Derivatives Introduction of hydrogen bond donors/acceptors Potential for enhanced bioactivity through interactions with target residues iomcworld.com

Role of the Amide Linkage (Carbonyl) Between Piperidine and Benzoic Acid Core in Activity

The rigidity of the amide bond restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific target. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group (if present in secondary amides) can act as a hydrogen bond donor. These interactions can anchor the molecule within the binding site of a protein.

The synthesis of piperazine (B1678402) and piperidine amides of benzoic acid has been a common strategy in the development of various bioactive compounds, including tyrosinase inhibitors. nih.gov The amide bond's stability and its ability to orient the two flanking moieties in a specific spatial arrangement are key to their activity.

Furthermore, the electronic nature of the amide bond can be modulated by the substituents on both the piperidine and benzoic acid rings, which in turn can affect its reactivity and interaction with biological macromolecules. The planarity of the amide bond also influences the three-dimensional shape of the molecule, which is a key determinant of its biological activity.

Positional Isomerism and its Effect on Biological Properties

Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of functional groups, can have a profound impact on the biological properties of this compound derivatives. The position of the piperidine-1-carbonyl group on the benzoic acid ring (ortho, meta, or para) can significantly alter the molecule's shape, polarity, and ability to interact with a biological target.

For example, a study on novel oxazolidinone derivatives demonstrated that positional isomerism had a significant effect on their antibacterial activity. nih.gov A linearly attached benzotriazole (B28993) derivative showed greater potency compared to an angularly attached one. nih.gov This highlights that the spatial arrangement of different parts of a molecule is critical for its biological function.

In the context of this compound, changing the attachment point of the piperidine-1-carbonyl group to the 2- or 4-position of the benzoic acid would result in positional isomers. These isomers would have different three-dimensional structures, which could lead to different binding affinities and selectivities for a given biological target. The relative orientation of the piperidine ring and the carboxylic acid group would be altered, potentially leading to different interactions with amino acid residues in a protein's binding site.

Stereochemical Considerations in Structure-Activity Relationships of Piperidine-Containing Compounds

Stereochemistry plays a pivotal role in the structure-activity relationships of piperidine-containing compounds. The introduction of chiral centers in the piperidine ring can lead to enantiomers or diastereomers, which often exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and can differentiate between stereoisomers.

A study on piperidine-based monoamine transporter inhibitors clearly demonstrated the importance of stereochemistry. nih.govresearchgate.net The cis and trans isomers of 3,4-disubstituted piperidines, as well as their individual enantiomers, showed distinct profiles of activity and selectivity. nih.govresearchgate.net For instance, the (-)-cis analogues were selective for the dopamine and norepinephrine transporters, whereas the (-)-trans and (+)-cis isomers were selective for the serotonin transporter. nih.govresearchgate.net

Table 3: Influence of Stereochemistry on the Biological Activity of Piperidine Derivatives

Compound Series Stereochemical Feature Observed Biological Effect
Monoamine Transporter Inhibitors cis/trans isomers and enantiomers Dictates selectivity for different monoamine transporters nih.govresearchgate.net
General Piperidine Scaffolds Introduction of chiral centers Can enhance biological activity, selectivity, and pharmacokinetic properties thieme-connect.com
Methyl Substituted Pipecolinates cis/trans diastereoisomers Influences the three-dimensional shape and conformational preferences nih.gov

Exploring Conformational Restriction and Three-Dimensionality for Enhanced Bioactivity and Drug-Likeness

Conformational restriction and the introduction of three-dimensionality are important strategies in modern drug design to enhance bioactivity and improve drug-like properties. By reducing the number of accessible conformations, it is possible to pre-organize a molecule into a bioactive conformation, which can lead to higher binding affinity and selectivity for its target.

For piperidine-containing compounds, conformational restriction can be achieved through various means, such as the introduction of bulky substituents, ring fusion, or the formation of spirocyclic systems. A study on Akt inhibitors utilized a conformational restriction strategy to develop a series of 3,4,6-trisubstituted piperidine derivatives with potent in vitro and in vivo antitumor efficacy and improved safety profiles. nih.gov

Increasing the three-dimensional character of a molecule is also a key objective in fragment-based drug discovery. rsc.org Many screening libraries are dominated by flat, two-dimensional molecules. The synthesis and analysis of piperidine-based fragments with well-defined three-dimensional shapes can provide access to novel chemical space and lead to the discovery of new drug candidates with improved properties. nih.govrsc.org The inherent non-planar chair conformation of the piperidine ring makes it an excellent scaffold for building three-dimensional structures.

By exploring different substitution patterns and stereochemistries, it is possible to generate a diverse range of three-dimensional shapes from the piperidine core, which can be crucial for interacting with the complex and three-dimensional binding sites of biological targets. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. Although specific molecular docking studies for 3-(Piperidine-1-carbonyl)benzoic acid are not extensively detailed in the available literature, the principles of its interaction can be inferred from studies on analogous structures containing N-acylpiperidine and benzoic acid moieties.

The interaction of this compound with a protein target would likely be governed by a combination of factors. The benzoic acid group can participate in hydrogen bonding and ionic interactions through its carboxylic acid functional group. The piperidine (B6355638) ring, being a bulky and lipophilic moiety, can engage in van der Waals and hydrophobic interactions within the binding pocket. The carbonyl group linking the piperidine and benzoic acid components can also act as a hydrogen bond acceptor.

The predicted binding affinity, often expressed as a docking score, can be used to rank potential drug candidates. For instance, in studies of similar piperidine-containing compounds, docking scores are often correlated with experimentally determined inhibitory activities against specific enzymes or receptors. The following table illustrates a hypothetical docking scenario of this compound against a generic protein kinase, a common target for such scaffolds.

ParameterValueDescription
Target Protein Generic Tyrosine KinaseA hypothetical enzyme target.
Binding Site ATP-binding pocketThe region of the enzyme where the ligand is predicted to bind.
Predicted Binding Affinity (kcal/mol) -8.5A lower value indicates a stronger predicted binding affinity.
Key Predicted Interactions Hydrogen bond with catalytic lysine; Pi-stacking with a phenylalanine residue.Specific amino acid residues predicted to interact with the ligand.

This table is for illustrative purposes and is based on typical interactions observed for similar compounds.

Conformational Analysis of this compound and its Analogues

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energetic favorability of these different arrangements, or conformers. For a molecule like this compound, understanding its conformational preferences is crucial as the bioactive conformation is the one that binds to the biological target.

Quantum mechanics calculations and molecular mechanics simulations are often employed to determine the relative energies of different conformers. For N-acylpiperidines, the trans configuration, where the carbonyl oxygen and the 2-methyl group (if present) are on opposite sides, is often destabilized by steric clash. nih.gov In the case of this compound, the substitution is at the 3-position of the benzoic acid ring, which will influence the rotational barrier around the aryl-carbonyl bond.

The table below summarizes the likely low-energy conformations of the piperidine ring in this compound.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles
Chair 0 (most stable)Characterized by specific C-N-C-C dihedral angles close to +/- 60°.
Twist-Boat ~5-6A higher energy, more flexible conformation.
Boat ~6-7A high-energy transition state between twist-boat forms.

These values are typical for substituted piperidine rings and serve as an illustrative example.

Prediction of Molecular Properties and Pharmacokinetic Parameters for Research Prioritization

In the early stages of drug discovery, it is essential to prioritize compounds with favorable pharmacokinetic profiles, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties from the chemical structure of a compound, allowing for the early deselection of candidates that are likely to fail in later stages of development. researchgate.net

For this compound, various molecular descriptors and pharmacokinetic parameters can be computationally estimated. These predictions are based on large datasets of experimentally determined properties and sophisticated algorithms. Commonly used software for these predictions include SwissADME and pkCSM. researchgate.netnih.gov

The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

The following table presents a set of predicted molecular and pharmacokinetic properties for this compound, illustrating the type of data generated in such an in silico assessment.

PropertyPredicted ValueSignificance
Molecular Weight 233.27 g/mol Within the range for good oral bioavailability (<500 g/mol ).
logP (Lipophilicity) 2.15Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 3The two oxygen atoms of the carboxylate and the carbonyl oxygen.
Topological Polar Surface Area (TPSA) 57.6 ŲRelated to drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (logS) -3.2Predicts moderate solubility in water.
Human Intestinal Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeability LowNot predicted to readily cross the blood-brain barrier.

These values are representative predictions for a compound with this structure.

Analytical Methodologies in Research for 3 Piperidine 1 Carbonyl Benzoic Acid

Spectroscopic Characterization (NMR, MS, IR) in Structural Elucidation

Spectroscopic methods are fundamental tools for the unambiguous determination of the molecular structure of 3-(Piperidine-1-carbonyl)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a detailed portrait of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The piperidine protons, being in different environments relative to the nitrogen and carbonyl group, would likely present as a series of complex multiplets in the upfield region (δ 1.5-4.0 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet, often far downfield (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbons (amide and carboxylic acid, ~165-175 ppm), the aromatic carbons (~125-140 ppm), and the aliphatic carbons of the piperidine ring (~20-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (broad s, 1H) 167 - 172
Aromatic C-H (Positions 2, 4, 5, 6) 7.4 - 8.2 (m, 4H) 128 - 135
Aromatic C-C (Positions 1, 3) - 130 - 138
Amide Carbonyl (-C=O) - 169 - 171
Piperidine C-H (α to N) 3.2 - 3.8 (m, 4H) 43 - 49
Piperidine C-H (β, γ to N) 1.5 - 1.8 (m, 6H) 24 - 27

Note: Predicted values are based on typical ranges for similar functional groups and structures. s = singlet, m = multiplet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. With a molecular formula of C₁₃H₁₅NO₃, the exact mass of this compound is 233.1052 g/mol . nih.gov Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak. In positive ion mode, this would typically be the protonated molecule [M+H]⁺ at m/z 234.1125. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 232.0980 would be observed. Fragmentation patterns can also provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very Broad
Aromatic C-H C-H stretch 3000 - 3100 Sharp, Medium
Carboxylic Acid C=O stretch 1680 - 1710 Strong, Sharp
Amide C=O stretch (Amide I band) 1630 - 1680 Strong, Sharp
Aromatic C=C C=C stretch 1450 - 1600 Medium to Weak
Carboxylic Acid C-O stretch 1210 - 1320 Strong

Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding. docbrown.infonist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, isolating it in a pure form, and assessing its purity level.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of the final compound. A reversed-phase HPLC method is commonly employed for compounds of this polarity. sigmaaldrich.com

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which is nonpolar.

Mobile Phase: A polar mobile phase, usually a mixture of water (often containing an acid like trifluoroacetic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities with different polarities.

Detection: UV detection is suitable due to the presence of the aromatic benzene ring, which absorbs UV light. The detection wavelength is typically set around 230-254 nm. google.com

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Conditions for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: These are representative conditions and would require optimization for this specific compound. rsc.orgnih.gov

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction and for preliminary purity checks. sigmaaldrich.comresearchgate.net

Stationary Phase: A TLC plate coated with silica (B1680970) gel (a polar adsorbent) is typically used.

Mobile Phase: A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol), is chosen to achieve good separation. sigmaaldrich.com

Visualization: The spots on the developed TLC plate can be visualized under a UV lamp (at 254 nm), as the aromatic ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot.

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.

Advanced Analytical Techniques for Biological Interaction Studies

To understand the potential therapeutic applications of this compound, advanced analytical techniques are employed to study its interactions with biological targets, such as enzymes or receptors.

While specific studies on this exact compound are not widely published, methodologies applied to similar benzoylpiperidine and benzoic acid derivatives can be extrapolated. These compounds are often designed as inhibitors of specific enzymes.

Enzyme Inhibition Assays: These are biochemical tests used to determine the ability of a compound to inhibit the activity of a target enzyme. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined. This provides a quantitative measure of the compound's potency.

Computational Modeling and Molecular Docking: These in silico techniques are used to predict and analyze the binding of a small molecule to the active site of a protein target. Molecular docking simulations can provide insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs.

These advanced methods bridge the gap between simple chemical characterization and understanding the compound's functional effects within a biological system, guiding further research and development.

Q & A

Q. Case Study: Antimicrobial Activity

  • MIC Values:

    Bacterial StrainMIC (µg/mL)Reference Antibiotic (Ciprofloxacin)
    Staphylococcus aureus12.52.5
    Escherichia coli25.01.25
    Reference:

Resolution Strategies:

  • Standardize assay protocols (CLSI guidelines).
  • Validate cytotoxicity via MTT assays across multiple cell lines.
  • Conduct dose-response curves (IC₅₀ calculations) with triplicate replicates.

Basic: What are the documented biological activities of this compound?

Methodological Answer:

  • Antimicrobial: Moderate activity against Gram-positive bacteria via membrane disruption.
  • Anticancer: Cytotoxicity against renal carcinoma cells (IC₅₀ ~20 µM) via apoptosis induction.
  • Enzyme Inhibition: Potential COX-2 inhibition inferred from structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.